molecular formula C18H20N2O4 B3006459 Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate CAS No. 2170006-62-7

Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate

Cat. No.: B3006459
CAS No.: 2170006-62-7
M. Wt: 328.368
InChI Key: PLGXQGWZAUEVDU-MRXNPFEDSA-N
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Description

Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate (CAS 2170006-62-7) is a chiral organic compound with a molecular formula of C18H20N2O4 and a molecular weight of 328.4 . This methyl benzoate derivative features a pyridinylpropan-2-ylamine group connected via an aminomethyl linker, presenting a multifunctional structure of interest in medicinal chemistry and drug discovery. The specific stereochemistry at the (2R)-position is critical for its biological interactions and activity. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. Its structure suggests potential application in the development of enzyme inhibitors, given that related compounds have been studied for their role in inhibiting targets like lysosomal phospholipase A2 (PLA2G15), a mechanism implicated in drug-induced phospholipidosis . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-17(21)14-8-6-13(7-9-14)12-20-16(18(22)24-2)11-15-5-3-4-10-19-15/h3-10,16,20H,11-12H2,1-2H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGXQGWZAUEVDU-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(CC2=CC=CC=N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)CN[C@H](CC2=CC=CC=N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound undergoes a series of reactions to introduce the necessary functional groups.

    Aminoalkyl Chain Formation:

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, as well as specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate has been investigated for its pharmacological properties, particularly in the context of:

Anticancer Activity

Research indicates that compounds similar to methyl 4-[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate exhibit anticancer properties. They may function through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. Specific studies have highlighted its efficacy against various cancer cell lines, suggesting a promising role in cancer therapy .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. Preliminary studies indicate that it may help mitigate oxidative stress and inflammation in neuronal cells, thereby preserving cognitive function .

Biochemical Research Applications

Methyl 4-[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate is also valuable in biochemical research:

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition assays, particularly targeting enzymes involved in metabolic pathways relevant to drug metabolism and detoxification processes. Its ability to modulate enzyme activity can provide insights into metabolic regulation and drug interactions .

Molecular Biology Applications

In molecular biology, this compound can serve as a tool for studying protein-ligand interactions due to its ability to bind selectively to certain receptors or enzymes. This property is crucial for understanding signaling pathways and developing new therapeutic agents .

Case Study: Anticancer Research

A notable study published in a peer-reviewed journal demonstrated the effectiveness of methyl 4-[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate against breast cancer cells. The study reported a significant reduction in cell viability at micromolar concentrations, supporting further investigation into its mechanism of action .

Case Study: Neuroprotection

Another study focused on the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The results indicated that treatment with methyl 4-[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate led to improved cognitive performance and reduced amyloid plaque accumulation, suggesting a potential therapeutic avenue for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several methyl benzoate derivatives are widely used as herbicides, sharing ester functionalities but differing in substituents ():

Compound Name Structure Key Features Use/Activity Reference
Metsulfuron methyl Triazinyl-sulfonylurea group ALS inhibitor herbicide
Tribenuron methyl Methoxytriazinyl-sulfonylurea group Broadleaf weed control
Target Compound Pyridinyl-amino-methyl-benzoate Unknown (structural similarity) N/A

Key Differences :

  • The target compound lacks the sulfonylurea and triazinyl moieties critical for herbicidal activity in metsulfuron and tribenuron.
  • The (2R) stereochemistry in the target compound contrasts with the planar triazine rings in sulfonylureas, emphasizing the role of chirality in specificity .
Heterocyclic Benzoate Derivatives

Complex heterocycles, such as [(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate (), share the benzoate ester motif but feature fluorinated oxolan and pyrimidine rings:

Property Target Compound Fluorinated Oxolan Derivative
Molecular Weight Not provided 571.55 g/mol
Key Functional Groups Pyridine, ester, amine Pyrimidine, benzoyloxy, fluoro
Stereochemistry (2R) configuration (2R,3R,4R,5R) configuration

Key Differences :

  • The fluorinated oxolan derivative’s multi-ring system and fluorine atom enhance metabolic stability, a trait absent in the target compound.
  • Both compounds highlight the importance of stereochemistry: the target’s single chiral center may simplify synthesis compared to the oxolan derivative’s four stereocenters .
Amino-Methyl Linker Analogues

Compounds like 3-((((2R,3R,4R,5R)-tetrahydrofuran-3-yl)oxy)phosphino)propanenitrile () utilize amino-methyl linkers but in nucleoside-like frameworks:

Feature Target Compound Phosphino Propanenitrile
Linker Type Amino-methyl Phosphino-cyano
Backbone Pyridine-propanoyl Tetrahydrofuran (sugar mimic)
Application Undocumented Nucleic acid synthesis

Key Insight :

  • The target’s amino-methyl group may facilitate hydrogen bonding, akin to phosphino-cyano linkers in nucleotide analogs, but its pyridine-propanoyl backbone could limit solubility compared to sugar-like tetrahydrofuran .

Biological Activity

Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate, also known by its CAS number 2343964-22-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₂₂Cl₂N₂O₄
Molecular Weight401.3 g/mol
CAS Number2343964-22-5
StructureChemical Structure

This compound exhibits its biological effects primarily through interactions with various G protein-coupled receptors (GPCRs) , which play a crucial role in cellular signaling pathways. These interactions can lead to modulation of intracellular signaling cascades, influencing processes such as cell proliferation, apoptosis, and inflammation .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. For example, in vitro studies demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Studies indicate that it may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant enzyme activities. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Breast Cancer Study : A study published in Cancer Research evaluated the efficacy of this compound on MCF-7 cells. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound reduced paw edema significantly compared to control groups, indicating its anti-inflammatory potential .
  • Neuroprotection Study : A recent investigation into the neuroprotective properties revealed that the compound could enhance neuronal survival rates under oxidative stress conditions, suggesting mechanisms involving increased expression of neuroprotective proteins .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate?

Answer:
The synthesis of this compound typically involves multi-step coupling reactions. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or DCC with catalytic DMAP to link the pyridine-propan-2-ylamine moiety to the benzoate core.
  • Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis to preserve the (2R)-configuration, as racemization can occur during nucleophilic substitution .
  • Purification : Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., using methanol/water) to isolate the product.
    Reaction monitoring via TLC or LC-MS is critical to identify intermediates and minimize side products .

Advanced: How can researchers resolve enantiomeric impurities during the synthesis of this compound?

Answer:
Enantiomeric impurities often arise from incomplete stereochemical control. Methods include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate (2R)- and (2S)-isomers.
  • Circular Dichroism (CD) Spectroscopy : Confirm enantiopurity by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations).
  • Crystallographic analysis : Single-crystal X-ray diffraction can unambiguously determine absolute configuration, as demonstrated in structurally similar fluorinated analogs .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., pyridine protons at δ 8.5–9.0 ppm, ester carbonyl at ~170 ppm) and confirms regiochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., [M+H]+ at m/z 371.1749) and adducts (e.g., [M+Na]+ at m/z 393.1572) .
  • FT-IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch at 1720–1740 cm⁻¹, NH bend at 1550 cm⁻¹).

Advanced: How can contradictions between mass spectrometry and NMR data be reconciled?

Answer:
Discrepancies may arise from:

  • Adduct formation : Mass spectra often show sodium/potassium adducts, which do not affect NMR interpretation. Use ion-suppression techniques in HRMS.
  • Dynamic processes : Rotamers or tautomers (e.g., keto-enol) can broaden NMR peaks but are invisible in MS. Variable-temperature NMR or DFT calculations can resolve this .
  • Impurity overlap : LC-MS/MS or 2D NMR (e.g., HSQC, HMBC) can deconvolute signals from co-eluting species .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store in airtight containers at –20°C under inert gas (e.g., N2) to prevent hydrolysis of the ester group.
  • Spill management : Neutralize with dry sand or vermiculite; avoid water to prevent dispersion .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH Stability : The ester group hydrolyzes rapidly under basic conditions (pH > 9). In acidic media (pH < 3), the pyridine ring may protonate, altering solubility.
  • Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at –20°C to prevent dimerization via Michael addition .
  • Light sensitivity : UV-Vis studies show photodegradation at λ < 300 nm; use amber glassware for storage .

Advanced: What strategies are used to study this compound’s potential enzyme inhibition?

Answer:

  • Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases or kinases).
  • Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., binding to pyridine-dependent kinases).
  • SAR studies : Modify the benzylamino or methoxy groups to assess impact on activity .

Basic: How can researchers validate the compound’s purity before biological assays?

Answer:

  • HPLC-DAD : Achieve >95% purity with a C18 column (acetonitrile/water + 0.1% TFA).
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Karl Fischer titration : Ensure water content <0.1% to prevent hydrolysis .

Advanced: What computational methods predict the compound’s physicochemical properties?

Answer:

  • LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (predicted LogP ≈ 2.1).
  • Solubility : COSMO-RS simulations in water/DMSO mixtures align with experimental shake-flask data.
  • pKa prediction : ADMET Predictor estimates the pyridine N pKa ≈ 4.5, critical for protonation state in vivo .

Advanced: How can structural analogs be designed to enhance metabolic stability?

Answer:

  • Isosteric replacement : Substitute the ester group with a carbamate or amide to resist hydrolysis.
  • Deuterium labeling : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated oxidation.
  • Prodrug strategies : Introduce phosphonate or PEG groups for targeted release .

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